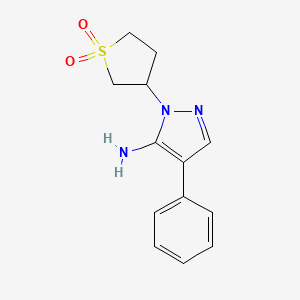

2-(1,1-Dioxothiolan-3-yl)-4-phenylpyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

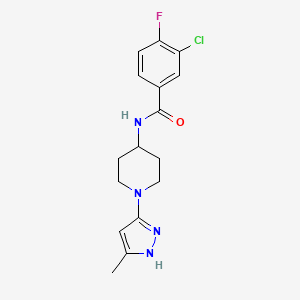

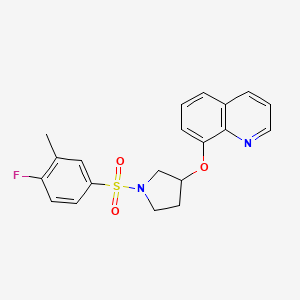

The compound “2-(1,1-Dioxothiolan-3-yl)-4-phenylpyrazol-3-amine” is a complex organic molecule. It likely contains a dioxothiolan ring, which is a sulfur-containing heterocycle, attached to a phenylpyrazol group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate have been synthesized through the reaction between amines and carbon disulfide, catalyzed by a strong base .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For example, a similar compound, 2-[(1,1-dioxothiolan-3-yl)amino]acetic acid, contains 23 atoms including 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Anti-HIV Agents Development : Phenylpyrazole derivatives, including compounds related to 2-(1,1-Dioxothiolan-3-yl)-4-phenylpyrazol-3-amine, have been explored for their potential as novel anti-HIV agents. A study by Mizuhara et al. (2013) highlighted the structure-activity relationship of these compounds, leading to a derivative with six-fold more potency against HIV than the lead compound (Mizuhara et al., 2013).

Synthesis of Azo Dyes : İ. Şener, Nesrin Şener, and M. Gür (2018) explored the synthesis of novel azo dyes using carbocyclic amines, including structures similar to this compound. Their research contributes to the development of new dyes with potential applications in various industries (Şener, Şener, & Gür, 2018).

Formation of Cis and Trans Isomers : The work by Bezmenova, Dul’nev, and Rybakova (1980) studied the formation of cis and trans isomers of N-substituted 4-aminothiolan-3-ol 1,1-dioxides, closely related to this compound. This research is significant in understanding the structural properties of these compounds (Bezmenova, Dul’nev, & Rybakova, 1980).

Polymer Modification for Medical Applications : Aly and El-Mohdy (2015) investigated the functional modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, including derivatives of this compound. This research has implications for creating polymers with enhanced biological activities, useful in medical applications (Aly & El-Mohdy, 2015).

Anticancer Activity : Gomha, Riyadh, Mahmound, and Elaasser (2015) synthesized a series of thiazole and pyrazolone derivatives, including structures related to this compound, and evaluated their anticancer activity. Their findings suggest potential therapeutic applications of these compounds (Gomha et al., 2015).

Mechanism of Action

Target of Action

It’s structurally related compound, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, is known to be an effective fungicide with selective action . This suggests that 2-(1,1-Dioxothiolan-3-yl)-4-phenylpyrazol-3-amine may also target similar biological systems, particularly those involved in fungal growth and development.

Mode of Action

The reaction between amines and carbon disulfide, which is a key step in the synthesis of related compounds, involves catalysis by a strong base . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of dithiocarbamates.

properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-4-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c14-13-12(10-4-2-1-3-5-10)8-15-16(13)11-6-7-19(17,18)9-11/h1-5,8,11H,6-7,9,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJXCHHFPICZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=C(C=N2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2514980.png)

![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)